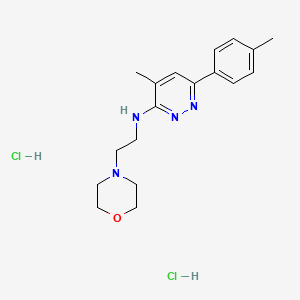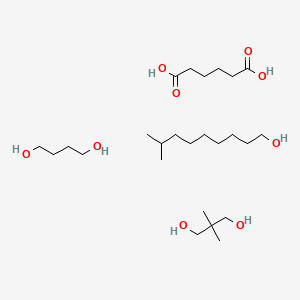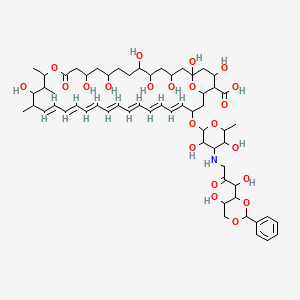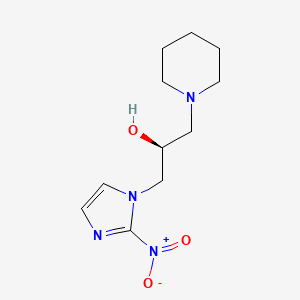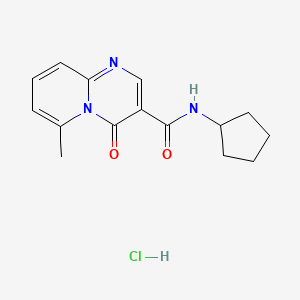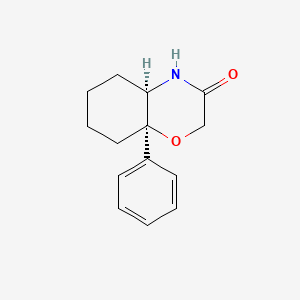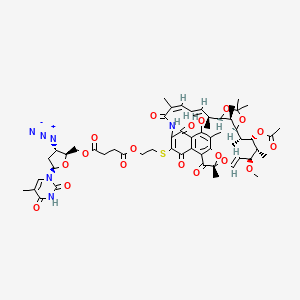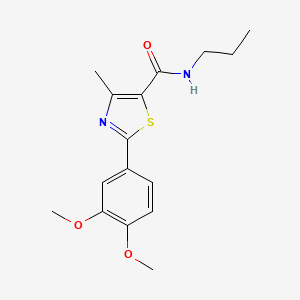
Carteolol hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carteolol hydrochloride, ®- is a non-selective beta-adrenergic antagonist used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye . This compound is also used in the management of hypertension, arrhythmia, and angina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of carteolol hydrochloride involves several steps. One method includes the preparation of 3-amino-2-cyclohexenone, followed by the synthesis of tetrahydro-2,5(1H,6H)-quinolinedione. This is then converted to 5-hydroxy-3,4-dihydro-2(1H)-quinolone, which is further reacted to form 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone. Finally, this intermediate is converted to carteolol hydrochloride .
Industrial Production Methods: In industrial settings, carteolol hydrochloride is often produced using the extrusion-spheronisation method. This involves mixing carteolol hydrochloride with microcrystalline cellulose and other excipients, followed by wet granulation and spheronisation to form pellets. These pellets are then dried and sieved to obtain the desired particle size .
Analyse Des Réactions Chimiques
Types of Reactions: Carteolol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under mild to moderate conditions, often in the presence of a catalyst or under controlled pH .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carteolol hydrochloride can lead to the formation of quinolone derivatives, while reduction can yield hydroquinoline compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, carteolol hydrochloride is used as a model compound for studying beta-adrenergic antagonists and their interactions with various receptors .
Biology: In biological research, this compound is used to study the effects of beta-blockers on cellular processes and receptor signaling pathways .
Medicine: Medically, carteolol hydrochloride is used in the treatment of glaucoma, ocular hypertension, hypertension, arrhythmia, and angina . It is also being investigated for its potential use in treating other cardiovascular conditions .
Industry: In the pharmaceutical industry, carteolol hydrochloride is used in the formulation of eye drops and other medications for the treatment of ocular conditions .
Mécanisme D'action
Carteolol hydrochloride exerts its effects by blocking beta1 and beta2 adrenergic receptors, which leads to a decrease in the production of aqueous humor in the eye. This reduction in aqueous humor production lowers intraocular pressure, making it effective in treating glaucoma and ocular hypertension . The compound also has intrinsic sympathomimetic activity, which helps in reducing the risk of bradycardia and other side effects associated with beta-blockers .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to carteolol hydrochloride include timolol, betaxolol, and levobunolol. These compounds are also beta-adrenergic antagonists used in the treatment of glaucoma and ocular hypertension .
Uniqueness: What sets carteolol hydrochloride apart from these similar compounds is its intrinsic sympathomimetic activity, which reduces the risk of side effects such as bradycardia. Additionally, carteolol hydrochloride has a longer duration of action compared to some other beta-blockers, making it a preferred choice for certain patients .
Propriétés
Numéro CAS |
59567-87-2 |
|---|---|
Formule moléculaire |
C16H25ClN2O3 |
Poids moléculaire |
328.83 g/mol |
Nom IUPAC |
5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m1./s1 |
Clé InChI |
FYBXRCFPOTXTJF-RFVHGSKJSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
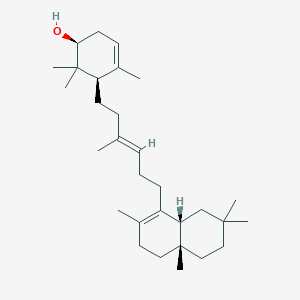

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
